

Application Notes and Protocols: Methylation of 2-Chloro-N-phenylisonicotinamide

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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219

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Abstract

This document provides a detailed experimental procedure for the N-methylation of **2-Chloro-N-phenylisonicotinamide**. The protocol outlines the necessary reagents, reaction conditions, and purification methods to yield the methylated product. All quantitative data is presented in a clear, tabular format, and a comprehensive workflow diagram is included to visually guide researchers through the process. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Methylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, often employed to modify the biological activity, selectivity, and pharmacokinetic properties of molecules. **2-Chloro-N-phenylisonicotinamide** is a chemical intermediate with potential applications in the development of novel therapeutic agents. The addition of a methyl group to the amide nitrogen can significantly alter its chemical and biological characteristics. This protocol describes a robust method for the N-methylation of **2-Chloro-N-phenylisonicotinamide** using n-butyllithium and methyl iodide.

Experimental Protocol

This procedure is adapted from a similar synthesis of 2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide.[1]

Materials:

- **2-Chloro-N-phenylisonicotinamide**
- n-Butyllithium (1.6 M in hexanes)
- Methyl iodide
- Anhydrous Tetrahydrofuran (THF)
- Hexanes
- Water (H₂O)
- Dichloromethane (CH₂Cl₂)
- Brine solution
- Magnesium sulfate (MgSO₄)
- Nitrogen gas (N₂)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Syringes
- Septa
- Cooling bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** To a stirred solution of **2-chloro-N-phenylisonicotinamide** (2.0 g, 8.6 mmol) in dry THF (40 ml) in a round-bottom flask, add the solution under a nitrogen atmosphere.
- **Deprotonation:** Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add 1.6 M n-butyllithium in hexanes (11.8 ml, 18.9 mmol) dropwise over a period of 24 minutes.
- **Stirring:** Stir the resulting mixture at -78°C for 50 minutes.
- **Methylation:** Add methyl iodide (1.8 ml, 28 mmol) dropwise to the reaction mixture over 8 minutes.
- **Warming and Reaction Completion:** Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for 20 hours.
- **Quenching:** Quench the reaction by adding water (20 ml).
- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (3 x 20 ml).
- **Washing and Drying:** Combine the organic phases and wash with brine (60 ml). Dry the organic layer over magnesium sulfate (MgSO₄).
- **Purification:** Filter the mixture and concentrate the filtrate in-vacuo to yield the final product.

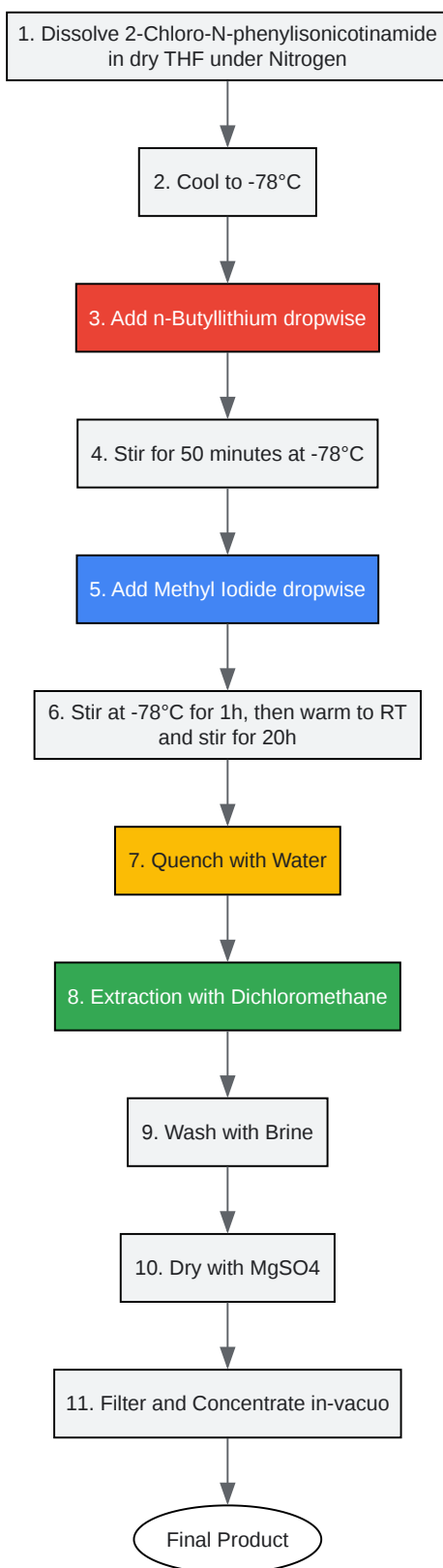
Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis of a similar methylated product.^[1]

Parameter	Value
Starting Material	2-chloro-N-phenylpyridine-4-carboxamide
Amount of Starting Material	2.0 g (8.6 mmol)
Product	2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide
Yield	2.2 g (93%)
Purity (LC-MS)	95%
m/z	261.0, 263.0

NMR Data (500 MHz, Chloroform-d) δ ppm: 8.03 (d, J=4.89 Hz, 1 H), 7.23 (d, J=7.88 Hz, 2 H), 7.16 - 7.21 (m, 1 H), 7.02 (d, J=7.25 Hz, 2 H), 6.89 (d, J=4.89 Hz, 1 H), 3.51 (s, 3 H), 2.34 (s, 3 H).[1]

Experimental Workflow



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Caption: Experimental workflow for the methylation of **2-Chloro-N-phenylisonicotinamide**.

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References

- 1. 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide synthesis - chemicalbook [chemicalbook.com]
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